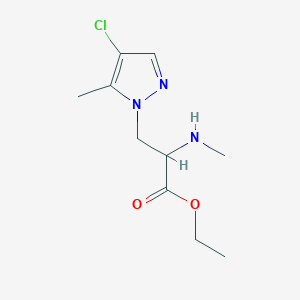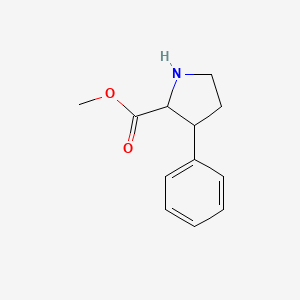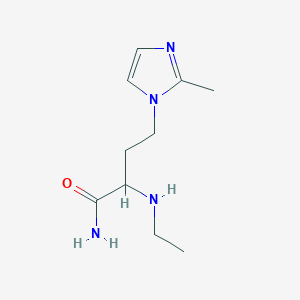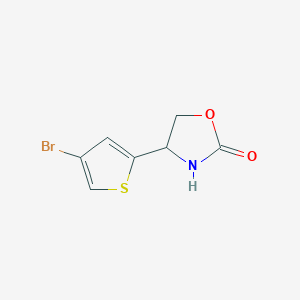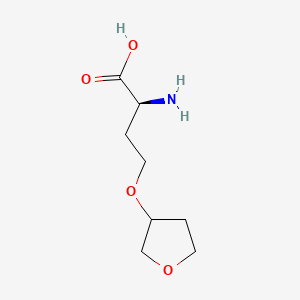![molecular formula C8H12F3NO B15312583 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine CAS No. 2825011-21-8](/img/structure/B15312583.png)
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.
準備方法
The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition of a trifluoromethylated precursor with a suitable amine under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the bicyclic structure. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, including the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, forming complex polycyclic compounds.
Major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in organic synthesis .
科学的研究の応用
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and reactivity make it a useful probe in biochemical studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: Its derivatives are being explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties
作用機序
The mechanism by which 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric regions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine can be compared with other trifluoromethylated bicyclic compounds, such as:
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine: Similar in structure but differs in the position of the trifluoromethyl group.
1,4-Diazabicyclo[2.2.2]octane (DABCO): While not trifluoromethylated, DABCO shares the bicyclic framework and is widely used as a catalyst and reagent in organic synthesis.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the bicyclic structure, which imparts distinct chemical and physical properties .
特性
CAS番号 |
2825011-21-8 |
|---|---|
分子式 |
C8H12F3NO |
分子量 |
195.18 g/mol |
IUPAC名 |
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7-3-1-6(12,2-4-7)5-13-7/h1-5,12H2 |
InChIキー |
KHAQZLGMJWTEHB-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(CO2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride](/img/structure/B15312508.png)
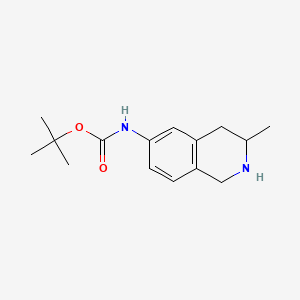


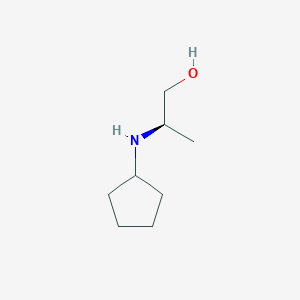
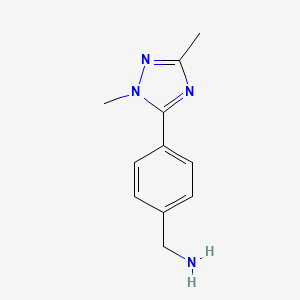
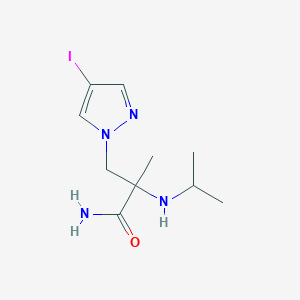

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
